8'-Hydroxydihydroergotamine

Pharmacokinetics Bioavailability First-pass metabolism

Quantifying DHE alone in bioequivalence studies introduces fundamental confounders: 8'-OH-DHE circulates at 5-7× higher plasma levels than parent DHE post-oral dosing, making it the predominant active species driving therapeutic and toxicological effects. • 5-HT2B receptor Ki = 5 nM with persistent desensitization >40 h-validated tool for migraine prophylaxis & valvulopathy research • Only metabolite producing significant diastolic BP elevation in vivo; essential for cardiovascular safety pharmacology • Required for LC-MS/MS method validation per ICH/FDA guidelines Supplied as analytical reference standard with full COA for regulatory submissions.

Molecular Formula C33H37N5O6
Molecular Weight 599.7 g/mol
CAS No. 90650-44-5
Cat. No. B030205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8'-Hydroxydihydroergotamine
CAS90650-44-5
Synonyms(5’α,10α)-9,10-Dihydro-8’,12’-dihydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3; 
Molecular FormulaC33H37N5O6
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
InChIInChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22-,24-,25+,26+,27?,32-,33+/m1/s1
InChIKeyAHRNWGXNCFKOII-LPTLNLBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8'-Hydroxydihydroergotamine (CAS 90650-44-5): Procurement-Grade Metabolite Reference Standard for Dihydroergotamine Bioanalytical and Pharmacological Research


8'-Hydroxydihydroergotamine (8'-OH-DHE) is the major primary metabolite of the antimigraine ergot alkaloid dihydroergotamine (DHE) in humans [1]. It is formed via CYP3A4-catalyzed hydroxylation and serves as the principal pharmacologically active species following oral DHE administration [2]. Structurally characterized as (5'α,10α)-9,10-dihydro-8',12'-dihydroxy-2'-methyl-5'-(phenylmethyl)-ergotaman-3',6',18-trione (C33H37N5O6, MW 599.687), this compound exhibits equivalent affinity to DHE across adrenergic and serotonergic receptor binding sites [3][4]. For researchers conducting bioequivalence studies, metabolite quantification assays, or investigating sustained 5-HT2B receptor desensitization mechanisms, 8'-OH-DHE represents an essential reference standard whose procurement enables precise differentiation of parent drug versus active metabolite contributions to DHE's therapeutic and toxicological profile.

8'-Hydroxydihydroergotamine vs. Dihydroergotamine: Critical Differentiation for Metabolic Pathway and Sustained Pharmacology Studies


Substituting DHE for 8'-OH-DHE or treating them as interchangeable analytes introduces fundamental experimental confounders. Following oral DHE dosing, 8'-OH-DHE circulates at plasma concentrations 5–7 times higher than the parent drug, making it the predominant circulating active species and the primary driver of pharmacological effect after first-pass metabolism [1][2]. Critically, while both compounds exhibit comparable acute venoconstrictor activity, 8'-OH-DHE demonstrates differential long-duration pharmacodynamic properties—specifically at the 5-HT2B receptor, where it produces persistent agonist-mediated desensitization that outlasts DHE's effects by over 40 hours [3]. Furthermore, emerging clinical evidence indicates that 8'-OH-DHE concentrations measured in humans following inhaled DHE formulations may be too low to contribute substantially to therapeutic efficacy, underscoring the necessity of accurate metabolite quantification rather than inferring activity from parent drug levels alone [4]. These quantitative disparities render generic substitution or assumption of equivalency invalid for any study design requiring accurate assignment of pharmacological contribution, receptor desensitization kinetics, or bioanalytical method validation.

8'-Hydroxydihydroergotamine: Quantified Comparative Evidence for Informed Procurement Decisions


Circulating Exposure Advantage: 5–7× Higher Plasma Concentrations of 8'-OH-DHE vs. Parent DHE Following Oral Administration

Following oral administration of DHE in humans, 8'-OH-DHE achieves plasma concentrations that are 5–7 times higher than those of the parent drug [1]. This exposure differential was quantified in healthy volunteers after a single 3 mg oral dose, establishing 8'-OH-DHE as the predominant circulating active species [1][2]. The finding has been independently validated in multiple studies, with the plasma concentration ratio consistently reported as approximately 5–7-fold across cohorts .

Pharmacokinetics Bioavailability First-pass metabolism

Superior 5-HT2B Receptor Affinity: 8'-OH-DHE Exhibits Ki = 5 nM vs. DHE's Lower Affinity Profile

In competitive radioligand binding studies using transfected fibroblasts expressing human 5-HT2B receptors, 8'-OH-DHE displayed a biphasic competition curve with the highest affinity component corresponding to a Ki of 5 nM [1]. Under the same assay conditions, 8'-OH-DHE demonstrated greater efficacy than DHE in producing functional uncoupling of the 5-HT2B receptor, with persistent desensitization lasting more than 40 hours [1]. The functional agonist potency of 8'-OH-DHE at 5-HT2B receptors (pEC50 = 8.32 ± 0.09) also exceeded its potency at 5-HT2C receptors (pEC50 = 7.83 ± 0.06), demonstrating subtype-selective pharmacology [1].

5-HT2B receptor Radioligand binding Migraine prophylaxis

Equipotent Venoconstrictor Activity: 8'-OH-DHE Matches DHE in Human Superficial Hand Vein Constriction Assay

In a placebo-controlled crossover study directly comparing local infusion of 8'-OH-DHE and DHE into superficial hand veins of healthy volunteers, both compounds elicited similar, marked venoconstrictor effects at equivalent doses (0.08 and 0.4 µg) [1]. The time course of venoconstrictor action was nearly identical between the two compounds: approximately one-third of the maximal effect was present at the end of the 10-minute infusion period, with peak effect achieved approximately 20 minutes post-infusion and maintained for the full 180-minute observation period [1]. This study provides direct human in vivo confirmation that the metabolite retains full pharmacological activity at vascular targets.

Venoconstriction Vascular pharmacology In vivo human study

CNS 5-HT1A Receptor Agonism: Differential Potency of 8'-OH-DHE (EC50 = 30.4 nM) vs. DHE (EC50 = 10.9 nM) in Rat Dorsal Raphe Nucleus

In electrophysiological recordings from rat dorsal raphe nucleus slices, both DHE and 8'-OH-DHE inhibited the firing rate of serotonergic neurons via 5-HT1A receptor activation [1]. DHE exhibited an EC50 of 10.9 ± 0.3 nM, while 8'-OH-DHE demonstrated an EC50 of 30.4 ± 0.8 nM, indicating approximately 2.8-fold lower potency for the metabolite at this specific receptor subtype [1]. Both compounds were also characterized as high-affinity 5-HT1A receptor ligands in radioligand binding studies using rat brain membrane preparations [2].

5-HT1A receptor Serotonergic neuron Electrophysiology

In Vivo Pressor Activity: 8'-OH-DHE Maintains Diastolic Blood Pressure Elevation in Ganglion-Blocked Rat Model

Among five major DHE metabolites tested, only 8'-OH-DHE and 8',10'-dihydroxy-DHE produced a significant increase in diastolic blood pressure when injected intravenously into ganglion-blocked rats [1]. The other metabolites—including 8'-OH,N(1)formyl-DHE, dihydrolysergic acid amide, and dihydrolysergic acid—were largely inactive in this in vivo cardiovascular assay [1]. This selective activity profile establishes 8'-OH-DHE as one of only two active metabolites capable of exerting systemic pressor effects, distinguishing it from the majority of DHE metabolic products which lack meaningful in vivo cardiovascular activity [1].

Cardiovascular pharmacology Pressor response In vivo efficacy

Analytical Selectivity Validation: 8'-OH-DHE Resolution Enables Sub-nanogram DHE Quantification with 100 pg/mL Detection Limit

A validated LC-fluorescence method for DHE quantification in plasma and urine demonstrated high analytical selectivity with respect to the extensive metabolism of DHE, particularly the major metabolite 8'-OH-DHE [1]. The assay achieved a detection limit of 100 pg/mL, with linear response up to 5 ng/mL, and high recovery from plasma (87%) [1]. The method's specificity for resolving DHE from 8'-OH-DHE was a critical validation parameter, enabling accurate determination of parent drug concentrations in the presence of high metabolite background following parenteral administration [1]. The assay was successfully applied for over one year to clinical samples [1].

Bioanalysis LC-fluorescence Method validation

8'-Hydroxydihydroergotamine: Validated Application Scenarios for Research and Industrial Use


Bioequivalence and Pharmacokinetic Study Reference Standard

Given that 8'-OH-DHE circulates at 5–7× higher concentrations than DHE after oral administration, it is the essential quantitative analyte for any bioequivalence study evaluating oral or inhaled DHE formulations [1][2]. Regulatory submissions requiring accurate metabolite profiling must include validated LC-MS/MS methods with authenticated 8'-OH-DHE reference material to establish calibration curves and assess matrix effects [2].

5-HT2B Receptor Desensitization and Migraine Prophylaxis Research

8'-OH-DHE demonstrates higher 5-HT2B receptor affinity (Ki = 5 nM) and produces persistent desensitization lasting >40 hours, exceeding DHE's effects at this receptor subtype [1]. Researchers investigating the molecular mechanisms of migraine prophylaxis or drug-induced valvulopathy should procure 8'-OH-DHE as the more potent and longer-acting tool compound for 5-HT2B functional studies, rather than relying solely on DHE which produces more transient receptor modulation [1].

In Vivo Cardiovascular Pressor Activity Assessment

Among five major DHE metabolites, only 8'-OH-DHE and 8',10'-dihydroxy-DHE produce significant diastolic blood pressure elevation in the ganglion-blocked rat model; the remaining three metabolites are pharmacologically inactive [1]. For cardiovascular safety pharmacology studies or investigations into ergot alkaloid hemodynamics, 8'-OH-DHE is the validated active metabolite for pressor response assessment, while other metabolites can be excluded from primary efficacy analyses [1].

Analytical Method Validation and Metabolite Selectivity Demonstration

Validated LC-fluorescence methods for DHE quantification explicitly require demonstration of selectivity against 8'-OH-DHE interference, achieving detection limits of 100 pg/mL with 87% plasma recovery [1]. Bioanalytical CROs and pharmaceutical QC laboratories must procure 8'-OH-DHE reference standard to perform system suitability testing, establish resolution from parent drug, and validate method specificity in compliance with ICH/FDA bioanalytical method validation guidelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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